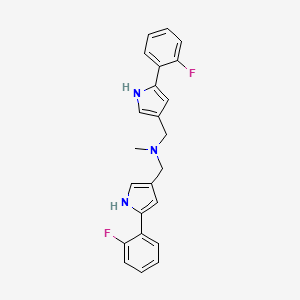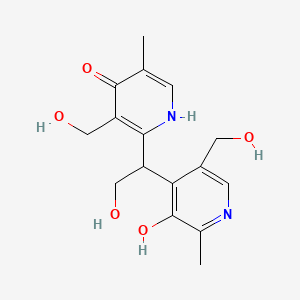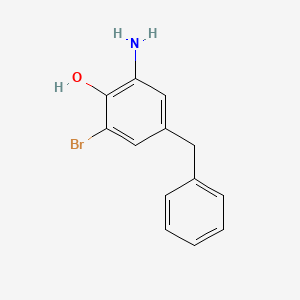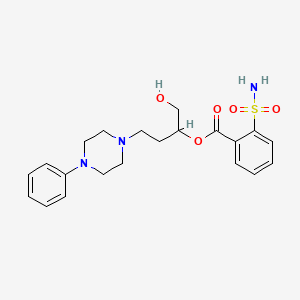
((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide: is an organometallic compound that serves as an intermediate in various chemical syntheses. It is characterized by the presence of a magnesium atom bonded to a bromide ion and a heptadeca-8,11-dien-1-yl group. This compound is particularly significant in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide typically involves the reaction of heptadeca-8,11-dien-1-yl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the magnesium. The general reaction is as follows:
Heptadeca-8,11-dien-1-yl bromide+Mg→((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactors with continuous monitoring of reaction conditions such as temperature, pressure, and inert atmosphere to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Substitution Reactions: Can replace halides or other leaving groups in organic molecules.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and esters are common electrophiles that react with this compound.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used as solvents.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity and prevent side reactions.
Major Products: The major products formed from these reactions depend on the electrophile used. For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide is used in organic synthesis to form complex molecules through carbon-carbon bond formation. It is particularly useful in the synthesis of natural products and pharmaceuticals.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or to synthesize biologically active compounds
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of high-performance materials.
Wirkmechanismus
The mechanism by which ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide exerts its effects involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon and facilitating the reaction.
Vergleich Mit ähnlichen Verbindungen
- ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)lithium
- ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)sodium
- ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)potassium
Comparison: While ((8Z,11Z)-Heptadeca-8,11-dien-1-yl)magnesium Bromide is similar to its lithium, sodium, and potassium counterparts, it is unique in its reactivity and stability. The magnesium compound is generally more stable and less reactive than the lithium and sodium analogs, making it easier to handle and use in various synthetic applications. The potassium analog, while also reactive, is less commonly used due to its higher reactivity and difficulty in handling.
Eigenschaften
Molekularformel |
C17H31BrMg |
|---|---|
Molekulargewicht |
339.6 g/mol |
IUPAC-Name |
magnesium;(6Z,9Z)-heptadeca-6,9-diene;bromide |
InChI |
InChI=1S/C17H31.BrH.Mg/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2;;/h12,14-15,17H,1,3-11,13,16H2,2H3;1H;/q-1;;+2/p-1/b14-12-,17-15-;; |
InChI-Schlüssel |
RDDBBVIIYCADRH-LAGOHNQESA-M |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCC[CH2-].[Mg+2].[Br-] |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCC[CH2-].[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol](/img/structure/B13860105.png)

![[(6R,8aS)-6-methoxy-2-phenyl-8-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B13860122.png)

![Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13860134.png)


![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)




![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)

